3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one is a synthetic organic compound classified as a chromen-4-one derivative. It features a fused ring structure comprising a benzene ring and a pyrone ring, which is characteristic of many flavonoids. The compound is notable for its potential biological activities, including antioxidant and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. Its molecular formula is , and it has a molecular weight of 282.29 g/mol. The IUPAC name for this compound is 3-hydroxy-7-methoxy-2-(4-methylphenyl)-chromen-4-one, with the CAS number 93175-99-6 .
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one belongs to the class of flavonoids, specifically the chromenones. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. They are also studied for their potential applications in pharmaceuticals and materials science.
The synthesis of 3-hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one typically involves several steps:
In industrial settings, continuous flow reactors may be employed to enhance yield and purity. Optimized reaction conditions are critical for maximizing product quality and minimizing by-products.
The molecular structure of 3-hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one can be represented by its canonical SMILES notation: CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O. Its InChI key is WHTTVCYTRJNKSL-UHFFFAOYSA-N, which provides a unique identifier for the compound .
| Property | Value |
|---|---|
| Molecular Formula | C17H14O4 |
| Molecular Weight | 282.29 g/mol |
| CAS Number | 93175-99-6 |
| IUPAC Name | 3-hydroxy-7-methoxy-2-(4-methylphenyl)-chromen-4-one |
| InChI | InChI=1S/C17H14O4/c1-20... |
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one can participate in various chemical reactions typical of flavonoids:
These reactions are often influenced by the presence of substituents on the aromatic rings, which can modulate reactivity and selectivity.
The mechanism of action of 3-hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one is primarily attributed to its antioxidant properties. It scavenges free radicals and inhibits oxidative stress, contributing to its potential therapeutic effects:
The physical properties of 3-hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one include:
Key chemical properties include:
These properties are essential for determining the compound's behavior in various applications .
3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one has several scientific uses:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9